Plectaniaxanthin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
16795-87-2 |
|---|---|
Molecular Formula |
C40H56O2 |
Molecular Weight |
568.9 g/mol |
IUPAC Name |
(3R,4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E)-2,6,10,14,19,23-hexamethyl-25-(2,6,6-trimethylcyclohexen-1-yl)pentacosa-4,6,8,10,12,14,16,18,20,22,24-undecaene-2,3-diol |
InChI |
InChI=1S/C40H56O2/c1-31(19-13-21-33(3)22-15-24-35(5)27-29-38(41)40(9,10)42)17-11-12-18-32(2)20-14-23-34(4)26-28-37-36(6)25-16-30-39(37,7)8/h11-15,17-24,26-29,38,41-42H,16,25,30H2,1-10H3/b12-11+,19-13+,20-14+,22-15+,28-26+,29-27+,31-17+,32-18+,33-21+,34-23+,35-24+/t38-/m1/s1 |
InChI Key |
OMJAWWPQNWDDBQ-MKDDNQRQSA-N |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC(C(C)(C)O)O)C)C |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@H](C(C)(C)O)O)/C)/C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC(C(C)(C)O)O)C)C |
Origin of Product |
United States |
Taxonomic Distribution and Ecological Niches of Plectaniaxanthin Producing Organisms
Fungal Distribution of Plectaniaxanthin Producers
This compound has been identified in a diverse range of fungal species, spanning both the Ascomycota and Basidiomycota phyla.
Ascomycota
Within the Ascomycota, several well-known species are notable for their production of this compound.
Plectania coccinea and Sarcoscypha coccinea (Scarlet Elf Cup): this compound was first isolated from Plectania coccinea. nih.gov These two species, now considered taxonomic synonyms, are famous for their brilliant scarlet-colored fruit bodies. nih.govwikipedia.org The vibrant red color is primarily due to the presence of this compound and its esters. nih.govwildflowerfinder.org.uk These fungi are saprobic, growing on decaying hardwood, particularly in damp environments among mosses and leaf litter. wildflowerfinder.org.uktotallywilduk.co.uk The production of this compound is thought to be a stress response, potentially offering protection. wildflowerfinder.org.uk
Cookeina sulcipes: While detailed research on this compound in Cookeina sulcipes is less extensive, its presence is documented, contributing to the pigmentation of this tropical cup fungus.
Basidiomycota
The production of this compound is also a characteristic feature of several species within the Basidiomycota.
Cryptococcus laurentii: This asporogenous yeast is another confirmed source of this compound. uri.edu The identification of the compound in Cryptococcus laurentii var. flavescens was established through various spectroscopic and chemical methods. uri.eduresearchgate.net
Dioszegia species: Several species within the genus Dioszegia are recognized for synthesizing this compound, which is often the dominant carotenoid in this clade. researchgate.netconicet.gov.ar These yeasts are frequently isolated from the phylloplane (leaf surfaces), as well as from soil and cold environments. researchgate.nettandfonline.comoup.com
D. takashimae: Research has shown that this compound synthesis in a Dioszegia species closely related to D. takashimae increases under oxidative stress, suggesting a photoprotective role for the pigment. researchgate.netnih.gov
D. hungarica: This species is noted for selectively synthesizing this compound as its primary pigment. researchgate.net The type strain of D. hungarica was originally isolated from soil. nih.gov
D. patagonica: Isolated from cold environments like Patagonia, this species also produces this compound. conicet.gov.armicrobiologyresearch.org The production of this pigment may contribute to its tolerance of high UV radiation in such habitats. conicet.gov.ar
Other Documented Fungal Occurrences
Helvellaceae: this compound has been reported as one of the less common xanthophylls found in some species of the Helvellaceae family. zobodat.at
Buckleyzyma aurantiaca: The presence of this compound has been reported in this yeast species. nih.gov
Bacterial Producers of this compound
The ability to produce this compound is not limited to fungi; certain bacterial species also synthesize this carotenoid.
Cyanobacteria
Calothrix sp.: In some cyanobacteria like Calothrix sp., this compound is a precursor for the synthesis of other carotenoids, such as myxol (B1255019). oup.com These filamentous cyanobacteria are often found in aquatic environments, including marine beach rock. bdiezlab.cl
Hymenobacter species
Several species within the genus Hymenobacter are known to produce this compound and its derivatives. researchgate.net These bacteria are often found in harsh environments, such as glaciers and karst caves. nih.govmicrobiologyresearch.org The production of these carotenoids may contribute to their ability to survive in such extreme conditions. researchgate.net For instance, Hymenobacter mucosus, isolated from a cave soil sample, produces pigments from the this compound series. microbiologyresearch.orgnih.govwikipedia.org
Ecological Contexts of this compound Production
This compound is a xanthophyll carotenoid produced by a variety of fungi, where it is often implicated in stress response and adaptation to specific environmental niches. Its distribution is not ubiquitous; rather, it is found in particular taxonomic groups of fungi that inhabit distinct ecological settings. The production of this pigment is a key adaptive trait for organisms living on the surfaces of leaves and in cold environments, where they are exposed to various stressors.
Phylloplane Yeasts
The phylloplane, or the surface of plant leaves, represents a challenging habitat for microorganisms. It is characterized by fluctuating nutrient availability, periods of desiccation, and high levels of solar radiation. researchgate.net Yeasts that colonize this niche have developed specific adaptations to survive these harsh conditions, including the production of protective pigments like carotenoids. researchgate.net
This compound has been identified as a key carotenoid in certain phylloplane yeasts, particularly within the genus Dioszegia. researchgate.netnih.gov Research on a phylloplane yeast identified as a Dioszegia species, closely related to D. takashimae, revealed that it primarily produces this compound. nih.gov The synthesis of this pigment is significantly enhanced under conditions of oxidative stress. researchgate.netnih.gov For instance, exposure to hydrogen peroxide, the quinone duroquinone (B146903), and ethanol (B145695) led to substantial increases in this compound concentrations. nih.gov This suggests that this compound plays a crucial antioxidant role, protecting the yeast cells from damage caused by reactive oxygen species, which can be generated by factors such as high solar radiation on the leaf surface. researchgate.netnih.gov
The production of this compound appears to be a distinctive feature of the Dioszegia clade. researchgate.net Many species within this genus are known to form orange, pink, or red colonies due to the accumulation of carotenoid pigments. researchgate.netjst.go.jp These pigmented yeasts are frequently isolated from the phylloplane in various regions around the world. researchgate.netjst.go.jp The presence of this compound is therefore considered a taxonomically relevant trait for this group of basidiomycetous yeasts. researchgate.net
| This compound-Producing Phylloplane Yeasts | Taxonomic Group | Ecological Niche | Reference |
| Dioszegia sp. (close to D. takashimae) | Basidiomycota, Tremellales | Phylloplane (leaf surface) | researchgate.netnih.gov |
| Dioszegia hungarica | Basidiomycota, Tremellales | Phylloplane | researchgate.net |
| Dioszegia aurantiaca | Basidiomycota, Tremellales | Phylloplane | jst.go.jp |
| Dioszegia crocea | Basidiomycota, Tremellales | Phylloplane | jst.go.jp |
Cold-Adapted Microorganisms
This compound production is also a notable characteristic of various microorganisms adapted to cold environments. researchgate.netresearchgate.net These psychrophilic or psychrotolerant organisms thrive in habitats such as polar regions, high-altitude lakes, and deep seas, where they face challenges like low temperatures, increased UV radiation, and oxidative stress. researchgate.netmedigraphic.comnih.gov
The synthesis of specific carotenoids, including this compound, is a common survival strategy in these cold-adapted yeasts. researchgate.netresearchgate.net These pigments serve a photoprotective function, shielding the microorganisms from the damaging effects of ultraviolet radiation, which can be intense in environments like the Patagonian highlands. researchgate.net this compound, along with other compounds like mycosporines, helps yeast cells to mitigate UV-induced damage. researchgate.netresearchgate.net
Several this compound-producing species are found in cold climates. For example, yeasts of the genus Dioszegia, including psychrophilic species such as Dioszegia antarctica and Dioszegia cryoxerica, have been isolated from polar desert soils in Antarctica. jst.go.jp The yeast Cryptococcus laurentii is another known producer of this compound found in cold environments. researchgate.netnih.govpolivkalab.cz The role of carotenoids in these organisms may extend to maintaining membrane fluidity at low temperatures, a crucial adaptation for survival in the cold. researchgate.net Research on a Dioszegia species demonstrated that exposure to oxidative stress significantly increased this compound production, highlighting its role as a protective antioxidant in these extremophiles. polivkalab.cz
| This compound-Producing Cold-Adapted Microorganisms | Taxonomic Group | Ecological Niche | Reference |
| Dioszegia species | Basidiomycota, Tremellales | Cold environments, Patagonian lakes | researchgate.netresearchgate.net |
| Dioszegia antarctica | Basidiomycota, Tremellales | Polar desert soils (Antarctica) | jst.go.jp |
| Dioszegia cryoxerica | Basidiomycota, Tremellales | Polar desert soils (Antarctica) | jst.go.jp |
| Cryptococcus laurentii | Basidiomycota, Tremellales | Cold environments | researchgate.netnih.govpolivkalab.cz |
Biosynthetic Pathways and Regulation of Plectaniaxanthin
General Carotenoid Biosynthesis Foundations in Fungi
Carotenoids in fungi are terpenoid pigments synthesized as a protective measure against oxidative stress. nih.gov Unlike in photoautotrophic organisms, these compounds are not essential for primary metabolism in fungi. nih.govmdpi.com The biosynthesis of these pigments originates from the mevalonic acid (MVA) pathway, which provides the fundamental building blocks for isoprenoids. mdpi.com
The general pathway to C40 carotenoids in fungi involves several key steps:
Initiation: The pathway starts in the cytosol with the formation of mevalonate (B85504) from 3-hydroxy-3-methyl glutaryl-CoA (HMG-CoA). mdpi.com
Formation of Phytoene (B131915): Two molecules of geranylgeranyl pyrophosphate (GGPP) are condensed to form the first colorless carotenoid, phytoene. d-nb.info This reaction is catalyzed by phytoene synthase. d-nb.info
Desaturation: A single enzyme, phytoene desaturase, then introduces a series of double bonds (typically four) into the phytoene molecule to produce the red-colored lycopene (B16060). nih.govmdpi.com
Cyclization: The final steps often involve the cyclization of the acyclic ends of lycopene to form ionone (B8125255) rings. Lycopene cyclases catalyze these reactions. pnas.org Depending on whether one or both ends of the lycopene molecule are cyclized, monocyclic carotenoids like γ-carotene or bicyclic carotenoids like β-carotene are formed. mdpi.comencyclopedia.pub
In many fungi, the phytoene synthase and lycopene cyclase activities are encoded by a single bifunctional gene (e.g., crtYB, carRA), a feature typical of fungal carotenogenesis. nih.govlipidbank.jp From these core carotenoids, a diverse array of xanthophylls (oxygenated carotenoids) can be produced through subsequent hydroxylation, ketolation, or cleavage reactions. mdpi.comresearchgate.net
Table 1: Key Stages in General Fungal Carotenoid Biosynthesis
| Stage | Precursor(s) | Key Enzyme(s) | Product(s) |
|---|---|---|---|
| Phytoene Synthesis | Geranylgeranyl pyrophosphate (GGPP) | Phytoene synthase | Phytoene |
| Desaturation | Phytoene | Phytoene desaturase | Lycopene |
| Cyclization | Lycopene | Lycopene cyclase | γ-Carotene, β-Carotene |
Proposed Plectaniaxanthin Biosynthesis Routes
The precise biosynthetic pathway to this compound is not fully elucidated, but research has led to several well-supported propositions based on the accumulation of intermediates and inhibitor studies. mdpi.com
Several carotenoids have been identified as potential direct precursors to this compound. The primary candidates are torulene (B1238558) (3',4'-didehydro-β,ψ-carotene), lycopene, and γ-carotene. researchgate.netnih.gov
In the red yeast Dioszegia sp., reducing aeration during cultivation leads to the suppression of this compound synthesis and the accumulation of its putative precursor, γ-carotene. nih.govresearchgate.net Further evidence comes from studies using nicotine (B1678760), an inhibitor of carotenoid cyclase activity. nih.gov Application of nicotine to Dioszegia cultures halts the formation of this compound and results in the stoichiometric accumulation of lycopene, strongly suggesting that lycopene is a key intermediate that undergoes cyclization to form γ-carotene before being converted to this compound. nih.govresearchgate.net
Some researchers have also proposed that this compound could originate from torulene through the addition of water across a double bond and subsequent hydroxylation. researchgate.netresearchgate.net However, whether torulene or γ-carotene serves as the initial substrate for the final modification steps remains a point of investigation. mdpi.com
The conversion of precursors into this compound involves critical cyclization and hydroxylation reactions. The structure of this compound features a β-ionone ring at one end and a modified acyclic end group with hydroxyl groups at the C-1' and C-2' positions. researchgate.net
Studies with Dioszegia sp. suggest a specific sequence for these events. The accumulation of lycopene when cyclization is inhibited, and the buildup of γ-carotene under low oxygen conditions, indicate that the cyclization of one end of the lycopene molecule to form the β-ionone ring of γ-carotene occurs first. nih.govresearchgate.net The subsequent hydroxylation steps that add the characteristic -OH groups at the C-1' and C-2' positions of the acyclic end are therefore believed to happen late in the biosynthetic pathway, after the cyclization event. nih.govresearchgate.net
An interesting parallel to the proposed this compound pathway exists in the biosynthesis of myxol (B1255019) (and its glycoside derivative, myxoxanthophyll) in cyanobacteria. mdpi.com Research on the cyanobacterium Synechococcus sp. has shown that this compound is an intermediate in the formation of myxol. asm.org
In this pathway, the synthesis is initiated by the hydroxylation of a ψ-end of lycopene or γ-carotene. asm.org This suggests that the enzymatic mechanisms for modifying the acyclic end of the carotenoid molecule to produce this compound may be conserved or analogous between these distinct groups of organisms. mdpi.com If γ-carotene is indeed the direct substrate in fungi, the pathway would closely resemble the formation of myxol in cyanobacteria. mdpi.com
Postulated Conversion Steps: Hydroxylation and Cyclization
Enzymatic Activities and Gene Involvement
While specific genes for this compound synthesis have not been definitively identified in most fungi, the enzymatic activities involved can be inferred from inhibitor studies and knowledge of general carotenoid biosynthesis. mdpi.com
Carotenoid cyclase is a crucial enzyme in the this compound pathway. Its primary role is to catalyze the formation of the β-ionone ring at one end of the linear lycopene molecule, converting it to the monocyclic γ-carotene. mdpi.comencyclopedia.pub The essential nature of this step is demonstrated by experiments using the inhibitor nicotine. When Dioszegia sp. is exposed to nicotine, the cyclase activity is blocked, preventing the formation of γ-carotene and downstream products like this compound, leading to the accumulation of the substrate, lycopene. nih.govresearchgate.net
In fungi, lycopene cyclases are often part of large, bifunctional proteins that also contain phytoene synthase activity. lipidbank.jp The modification of lycopene cyclase activity is a key factor in determining the type of carotenoid produced. For instance, a modified cyclase that only catalyzes a single cyclization event leads to the accumulation of monocyclic carotenoids like γ-carotene, which is a key precursor in the this compound pathway. mdpi.comencyclopedia.pub
Table 2: Proposed Biosynthesis Route of this compound
| Step | Substrate | Key Transformation | Enzyme Activity | Intermediate/Product | Supporting Evidence |
|---|---|---|---|---|---|
| 1 | Lycopene | Cyclization of one end | Carotenoid Cyclase | γ-Carotene | Accumulation of lycopene with nicotine inhibitor. nih.govresearchgate.net |
| 2 | γ-Carotene | Hydroxylation at C-1' and C-2' | Hydroxylases (postulated) | this compound | Accumulation of γ-carotene under low aeration. nih.govresearchgate.net |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Torulene |
| Lycopene |
| Gamma-Carotene (γ-Carotene) |
| Beta-Carotene (β-Carotene) |
| Mevalonate |
| 3-hydroxy-3-methyl glutaryl-CoA (HMG-CoA) |
| Geranylgeranyl pyrophosphate (GGPP) |
| Phytoene |
| Myxol |
Role of Hydroxylases (C-1', C-2' Hydroxylation)
The biosynthesis of this compound involves crucial hydroxylation steps at the C-1' and C-2' positions of the carotenoid backbone. These reactions are catalyzed by hydroxylases, a class of enzymes that introduce hydroxyl (-OH) groups into a substrate. In fungi, these are often cytochrome P450 monooxygenases (CYPs), which are heme-containing enzymes known for their ability to perform regio- and stereo-selective oxidation of various compounds. rsc.orgmdpi.comwikipedia.org
Research suggests that the C-1' and C-2' hydroxyl groups in this compound are introduced late in the biosynthetic pathway, following the cyclization that forms the β-ionone ring. researchgate.netnih.gov This was demonstrated in studies where the carotenoid cyclase inhibitor nicotine was used, leading to the accumulation of lycopene, a precursor molecule, at the expense of this compound formation. researchgate.netnih.gov
The specific mechanism for C-1' hydroxylation may involve the addition of water across the C-1',2' double bond of a precursor like torulene. researchgate.net The subsequent hydroxylation at the C-2' position is likely carried out by a monooxygenase. mdpi.com In the biosynthesis of similar xanthophylls in cyanobacteria, such as myxol, a specific C-1'-hydroxylase, CruF, has been identified, which hydroxylates the tertiary carbon of a precursor's ψ end. nih.govasm.org While the exact enzymes in this compound-producing fungi are not fully elucidated, the process is thought to be analogous. The hydroxylation at the C-2 position (to form 2-hydroxythis compound) likely occurs via a missing second step that would otherwise lead to a keto group, indicating this compound itself is a precursor to other derivatives. mdpi.com Plant CYPs, specifically the CYP97 family, are known to hydroxylate the rings of carotenoids, further supporting the role of this enzyme superfamily in xanthophyll biosynthesis. mdpi.com
Regulatory Mechanisms of this compound Biosynthesis
The production of this compound is not static; it is a dynamic process influenced by a variety of internal and external signals. Fungi have evolved complex regulatory networks to control carotenoid biosynthesis, allowing them to adapt to changing environmental conditions. These mechanisms ensure that this compound is produced when needed, for instance, as a protective agent against cellular stress.
Response to Oxidative Stress Conditions
Oxidative stress, characterized by an excess of reactive oxygen species (ROS) like hydrogen peroxide, is a potent inducer of this compound biosynthesis. researchgate.netnih.gov This response underscores the carotenoid's role as an antioxidant. In the red yeast Dioszegia sp., exposure to various oxidative agents significantly increases this compound concentrations. researchgate.netnih.gov For example, the presence of 5 mM hydrogen peroxide resulted in a 1.8-fold increase in this compound. researchgate.netnih.gov Similarly, the quinone duroquinone (B146903), another ROS-generating compound, led to even more substantial increases of 3.1-fold and 3.7-fold at concentrations of 50 µM and 100 µM, respectively. researchgate.netnih.gov This induction of xanthophylls like this compound and astaxanthin (B1665798) under oxidative stress is a recognized protective mechanism in red yeasts. researchgate.netnih.govtandfonline.com Studies on other fungi and bacteria have also demonstrated that carotenoids are crucial for survival in the presence of ROS, with a decrease in carotenoid production leading to reduced tolerance to hydrogen peroxide. oup.commdpi.com
Table 1: Effect of Oxidative Stressors on this compound Production in Dioszegia sp.
| Stressor | Concentration | Fold Increase in this compound | Reference |
|---|---|---|---|
| Hydrogen Peroxide | 5 mM | 1.8 | researchgate.netnih.gov |
| Duroquinone | 50 µM | 3.1 | researchgate.netnih.gov |
| Duroquinone | 100 µM | 3.7 | researchgate.netnih.gov |
| Ethanol (B145695) | 2% | 4.9 | researchgate.netnih.gov |
Impact of Aeration Levels
Aeration, or the availability of oxygen, is a critical factor in the metabolic pathways of many yeasts, including the biosynthesis of carotenoids. scielo.org.mx For this compound, proper aeration is essential for its production. researchgate.net Studies have shown that in well-aerated cultures, Dioszegia sp. produces this compound as its primary pigment. researchgate.netnih.gov However, under conditions of reduced aeration or hypoxia, the synthesis of this compound is suppressed. researchgate.netnih.gov Instead of the final xanthophyll product, its precursor, γ-carotene, accumulates in the cells. researchgate.netnih.gov This indicates that the enzymatic steps leading from γ-carotene to this compound, which likely include the oxygen-dependent hydroxylation reactions, are inhibited by low oxygen levels. researchgate.net The requirement of oxygen for hydroxylation reactions is well-established, as monooxygenases (like CYPs) use molecular oxygen to introduce hydroxyl groups. wikipedia.orgmdpi.com Therefore, maintaining optimal aeration is crucial for maximizing this compound yield in biotechnological production settings. nih.govfrontiersin.org
Influence of Environmental Factors (e.g., UV Radiation)
Fungi are frequently exposed to harsh environmental conditions, including damaging ultraviolet (UV) radiation. Carotenoids, including this compound, are a key part of the cellular defense against such stressors. researchgate.netnih.gov The production of this compound in Dioszegia species is thought to contribute to their increased tolerance to UV radiation, which explains their prevalence in high-altitude and exposed environments like the phylloplane. researchgate.net UV radiation can induce damage directly or indirectly by generating ROS, which in turn stimulates the production of protective pigments. nih.govekb.eg While direct studies on UV radiation's effect on this compound are limited, the link between UV tolerance and the presence of this pigment is strong. researchgate.net Fungi are known to upregulate the biosynthesis of various photoprotective compounds, such as carotenoids and melanins, in response to UV light. nih.gov This response is a crucial survival strategy, and the synthesis of this compound appears to be an integral part of this adaptive mechanism in the fungi that produce it. researchgate.net
Photoregulation in Carotenogenic Fungi
Light is a primary environmental cue that regulates carotenoid biosynthesis in many non-photosynthetic fungi. ftb.com.hrresearchgate.net This process, known as photoregulation or photoinduction, ensures that protective pigments are synthesized when they are most needed—during exposure to light, which can cause photo-oxidative damage. csic.es In many fungal species, carotenogenesis is stimulated by light, particularly in the blue light spectrum. mdpi.com This light-induced gene expression often leads to a significant increase in the production of carotenoids. nih.govbiorxiv.org
For instance, in the yeast Xanthophyllomyces dendrorhous, a well-studied astaxanthin producer, carotenogenesis is subject to marked photoregulation. nih.govactapol.net Illumination in the range of 600-1,000 lux promotes the synthesis of carotenoids, while higher light intensities can be lethal. nih.govactapol.net Similarly, studies on various strains of X. dendrorhous showed that all produced greater amounts of total carotenoids when grown in the light compared to in the dark. ftb.com.hrresearchgate.net Although these studies focus on astaxanthin, the principles of photoregulation are broadly applicable to other carotenogenic fungi. The molecular machinery often involves photoreceptors that perceive the light signal and activate a cascade of transcription factors, ultimately upregulating the expression of carotenoid biosynthetic genes. mdpi.comresearchgate.net It is highly probable that the biosynthesis of this compound in fungi like Dioszegia is also under similar photoregulatory control, linking its production to the daily light-dark cycle and providing protection against light-induced stress. researchgate.net
Biological Roles and Physiological Significance of Plectaniaxanthin
Antioxidant Functions and Reactive Oxygen Species Scavenging
Plectaniaxanthin exhibits significant antioxidant properties, playing a vital role in scavenging reactive oxygen species (ROS). nih.govgoogle.com ROS are highly reactive molecules generated as byproducts of normal metabolic processes and in response to environmental stress, capable of causing significant damage to cellular components like proteins, lipids, and nucleic acids. nih.govfrontiersin.org The antioxidant function of carotenoids like this compound is crucial for mitigating this oxidative damage. nih.govmdpi.comnih.gov
Research has demonstrated that the biosynthesis of this compound is upregulated in response to oxidative stress. researchgate.netnih.gov In the red yeast Dioszegia sp., exposure to pro-oxidants such as hydrogen peroxide and duroquinone (B146903) leads to a substantial increase in this compound concentration. nih.gov This induced production suggests a direct role in neutralizing ROS and protecting the cell from oxidative damage. researchgate.netnih.gov While other red yeasts produce astaxanthin (B1665798) or torularhodin (B1231415) for antioxidant defense, Dioszegia species uniquely rely on this compound for this purpose, highlighting its specific and essential role in these organisms. researchgate.netnih.gov The ability to scavenge ROS is a key survival mechanism, enabling these yeasts to thrive in environments where they are exposed to oxidative challenges. pjoes.comnih.gov
Photoprotective Mechanisms Against Light and UV Radiation
This compound provides essential photoprotection to organisms exposed to high levels of light and ultraviolet (UV) radiation. researchgate.netresearchgate.net This is particularly important for microorganisms inhabiting environments with intense solar exposure, such as high-altitude lakes and the surfaces of leaves (phylloplane). researchgate.netresearchgate.net Carotenoids, in general, are known to protect against photodamage by absorbing excess light energy and dissipating it harmlessly, as well as by quenching harmful photochemically generated molecules. rhhz.netoup.comuow.edu.au
The synthesis of this compound has been linked to an enhanced tolerance to UV radiation in yeasts. researchgate.net Studies on Dioszegia species isolated from high-UVR environments show a correlation between the production of this compound and the ability to survive UV exposure. researchgate.net This photoprotective role is attributed to the molecule's ability to absorb light in the damaging UV range and to its antioxidant capacity, which neutralizes ROS generated by UV radiation. researchgate.netresearchgate.net The presence of this compound, often alongside other UV-screening compounds like mycosporines, provides a robust defense system against the detrimental effects of solar radiation. researchgate.netresearchgate.net
Role in Stress Response and Adaptation to Extreme Environments
This compound is a key component of the stress response machinery in the organisms that produce it, enabling them to adapt to and survive in extreme environments. researchgate.netnih.govmedigraphic.com These environments are often characterized by multiple stressors, including oxidative stress and temperature fluctuations. pjoes.comresearchgate.net
Oxidative Stress Adaptation
The role of this compound in oxidative stress adaptation is well-documented. researchgate.netnih.govmedigraphic.com The inducible nature of its biosynthesis in the presence of oxidative agents underscores its adaptive significance. nih.gov Research on a Dioszegia species demonstrated a significant increase in this compound production when exposed to various stressors, as detailed in the table below. nih.gov This response strongly implicates this compound in a protective role against oxidative damage, similar to the functions of other carotenoids like torularhodin and astaxanthin in other red yeasts. researchgate.netnih.gov This adaptation is crucial for survival in environments where the generation of ROS is elevated. researchgate.netpjoes.com
| Stress Inducer | Concentration | Fold Increase in this compound |
| Hydrogen Peroxide | 5 mM | 1.8 |
| Duroquinone | 50 µM | 3.1 |
| Duroquinone | 100 µM | 3.7 |
| Ethanol (B145695) | 2% | 4.9 |
Cold Stress Adaptation
This compound also appears to contribute to cold stress adaptation. mdpi.commdpi.com Cold-adapted yeasts, which thrive in low-temperature environments, often produce unique carotenoids, including this compound. researchgate.net The production of these pigments is considered a strategy to cope with the physiological challenges of cold, which can include increased oxidative stress and reduced membrane fluidity. mdpi.commdpi.com While the precise mechanisms are still under investigation, the presence of this compound in psychrotolerant yeasts suggests a role in maintaining cellular function at low temperatures. researchgate.net
Contributions to Organismal Coloration and Potential Ecological Interactions
The accumulation of this compound imparts a characteristic red, pink, or salmon color to the colonies of yeasts that produce it, such as those in the genus Dioszegia. researchgate.net This coloration is not merely a byproduct of its physiological functions but may also have ecological significance. Pigmentation can influence interactions with other organisms and the environment. For instance, the coloration could play a role in attracting or deterring other organisms, or it could provide camouflage against certain backgrounds. The vibrant colors resulting from carotenoid accumulation are a visible manifestation of the yeast's adaptation to its niche. mdpi.com
Advanced Analytical Methodologies for Plectaniaxanthin Research
Chromatographic Separation Techniques
Chromatography is fundamental to plectaniaxanthin research, enabling its isolation and purification for subsequent analysis. nih.gov This separation technique functions by partitioning components of a mixture between a stationary phase and a mobile phase, with separation occurring based on differential affinities for these two phases. asianpubs.org
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
Researchers often employ reverse-phase columns (such as C18 or C30) for carotenoid separation due to the non-polar nature of these pigments. researchgate.net The mobile phase typically consists of a mixture of organic solvents. The separated compounds are monitored using a UV/Vis detector, as carotenoids exhibit strong absorbance in the visible light spectrum. researchgate.net
Table 1: Example of HPLC Conditions for Carotenoid Analysis
| Parameter | Condition | Source |
|---|---|---|
| System | Dionex HPLC System (Thermo Fischer Scientific) | |
| Column | Not specified, but C30 is common for isomers | researchgate.net |
| Mobile Phase | Gradient of methanol (B129727), methyl tert-butyl ether, and water | researchgate.net |
| Detection | UV/Vis Spectroscopy | scielo.br |
Chiral HPLC for Enantiomeric Resolution
Distinguishing between enantiomers—molecules that are non-superimposable mirror images—requires specialized chiral separation techniques. nih.gov Chiral HPLC is the definitive method for resolving the enantiomers of this compound. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. mdpi.com
A key application of this technique was in confirming the absolute configuration of naturally occurring this compound. The chemical reduction of (all-E)-2′-dehydrothis compound produces a racemic (50:50) mixture of (2′R)- and (2′S)-plectaniaxanthin. This mixture was then separated using chiral HPLC. By comparing the retention times with the natural this compound isolated from Sarcoscypha coccinea, researchers confirmed that the natural form is the (2′R)-enantiomer.
Table 2: Chiral HPLC Conditions for this compound Enantiomer Separation
| Parameter | Condition | Source |
|---|---|---|
| Column | Chiralcel OD (3μm), 250 x 4.6 mm | |
| Mobile Phase | Isocratic elution with n-hexane and absolute ethanol (B145695) (5.5%) | |
| Flow Rate | 0.7 ml/min |
| Temperature | 303 K (thermostated) | |
Column and Thin-Layer Chromatography
Before the high-resolution analysis by HPLC, initial purification and separation of this compound from crude extracts are often performed using column chromatography (CC) and thin-layer chromatography (TLC).
Column Chromatography (CC) is a preparative technique used to purify compounds based on their polarity. A glass column is packed with a stationary phase, typically silica (B1680970) gel (SiO₂) or alumina (B75360) (Al₂O₃). The crude extract is loaded at the top, and a solvent (the mobile phase) is passed through the column. Compounds separate as they travel down the column at different rates depending on their affinity for the stationary phase. In this compound research, CC is used for the initial isolation of the main carotenoids from saponified total extracts.
Thin-Layer Chromatography (TLC) is a rapid analytical technique that also separates compounds based on polarity. A thin layer of silica or alumina on a plate serves as the stationary phase. A spot of the extract is applied to the bottom of the plate, which is then placed in a chamber with a solvent. As the solvent moves up the plate by capillary action, it separates the components of the extract. TLC is useful for quickly assessing the pigment composition of an extract and monitoring the fractions collected during column chromatography.
Spectroscopic Structure Elucidation
Once this compound is isolated, its chemical structure is determined using a suite of spectroscopic methods. These techniques provide detailed information about the molecule's connectivity, functional groups, and atomic composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR, 13C-NMR, COSY, HSQC, HMBC, NOESY)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds like this compound. The structure of (all-E)-plectaniaxanthin was confirmed through extensive 1D and 2D NMR experiments.
1D NMR (¹H-NMR and ¹³C-NMR): ¹H-NMR provides information about the chemical environment and number of different types of protons, while ¹³C-NMR reveals the number and types of carbon atoms in the molecule. The chemical shifts (δ) for this compound have been fully assigned, providing a unique fingerprint for the molecule. The ¹³C-NMR measurements for naturally occurring (all-E)-plectaniaxanthin were reported for the first time from studies on Sarcoscypha coccinea.
2D NMR: To unambiguously assign all proton and carbon signals and determine the precise connectivity of atoms, various 2D NMR experiments are employed.
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons).
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the carbon skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy) reveals protons that are close to each other in space, helping to determine the molecule's stereochemistry and spatial arrangement.
While detailed 2D NMR data is highly specific, the application of these techniques is standard practice for the complete structural assignment of complex natural products.
Table 3: ¹H and ¹³C NMR Chemical Shifts for (all-E)-Plectaniaxanthin in CDCl₃
| Carbon No. | ¹³C δ (ppm) | ¹H δ (ppm) (Multiplicity, J in Hz) | Source |
|---|---|---|---|
| 1 | 131.0 | - | |
| 2 | 124.6 | 6.13 (d, 11.0) | |
| 3 | 125.7 | 6.23 (d, 11.0) | |
| 4 | 137.4 | - | |
| 5 | 130.3 | - | |
| 1' | 79.1 | 4.00 (d, 7.5) | |
| 2' | 73.0 | - | |
| 16 | 28.9 | 1.72 (s) | |
| 17 | 12.8 | 1.97 (s) | |
| 18 | 12.8 | 1.97 (s) | |
| 16' | 25.8 | 1.22 (s) | |
| 17' | 29.8 | 1.15 (s) |
Note: This is a partial list for illustrative purposes. The full assignment includes over 20 distinct carbon and associated proton signals.
Mass Spectrometry (MS) (e.g., High-Resolution Mass Spectra)
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a molecule's molecular weight. For this compound, mass spectrometry was used to confirm its molecular weight and provide evidence for its structure.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition and molecular formula of a compound. The identity of this compound isolated from Cryptococcus laurentii was established in part by its high-resolution mass spectrum, which confirmed its molecular formula as C₄₀H₅₆O₂. This technique is also used to characterize related carotenoids found alongside this compound in various organisms.
Table 4: Mass Spectrometry Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₄₀H₅₆O₂ | |
| Molecular Weight (Calculated) | 568.9 g/mol |
| Exact Mass (Calculated) | 568.42803102 Da | |
Ultraviolet-Visible (UV/Vis) Spectroscopy
Ultraviolet-Visible (UV/Vis) spectroscopy is a fundamental analytical technique used to identify and quantify chemical compounds by measuring their absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. technologynetworks.comazooptics.comwikipedia.org When a molecule absorbs light, its electrons are promoted to higher energy orbitals, and the specific wavelengths of light absorbed are characteristic of the molecule's electronic structure. technologynetworks.comazooptics.com This makes UV/Vis spectroscopy particularly well-suited for studying conjugated systems, such as the polyene chain found in carotenoids like this compound.
The absorption maxima of this compound are influenced by the solvent used for the analysis. This solvent-dependent shift in λmax is a known phenomenon for carotenoids and is an important consideration for accurate analysis and comparison of data across different studies. For instance, the λmax values for this compound will differ when measured in solvents like ethanol, hexane (B92381), or acetone (B3395972). nih.gov
Table 1: Representative UV/Vis Absorption Maxima (λmax) of this compound in Various Solvents
| Solvent | λmax (nm) |
| Petroleum Ether | 483, 514 |
| Hexane | 482, 513 |
| Acetone | 492, 524 |
| Ethanol | 490, 522 |
This table presents typical λmax values and may vary slightly based on specific experimental conditions.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful analytical technique that provides information about the functional groups present in a molecule. ut.eehilarispublisher.com It works by measuring the absorption of infrared radiation by a sample, which causes the bonds within the molecule to vibrate at specific frequencies. specac.com Each type of bond (e.g., C-H, O-H, C=O) has a characteristic vibrational frequency, and the resulting IR spectrum serves as a unique molecular fingerprint. ut.eespecac.com
By analyzing the specific frequencies and intensities of the absorption bands in the IR spectrum, researchers can confirm the identity of this compound and distinguish it from other structurally similar carotenoids. researchgate.net
Table 2: Characteristic Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| ~3400 | O-H stretch | Hydroxyl |
| ~2920 | C-H stretch | Alkane |
| ~1650 | C=C stretch | Polyene chain |
| ~1030 | C-O stretch | Hydroxyl |
This table provides approximate wavenumber ranges for the characteristic functional groups in this compound.
Circular Dichroism (CD) Spectroscopy for Chirality Determination
Circular Dichroism (CD) spectroscopy is a specialized analytical technique used to study chiral molecules, which are molecules that are non-superimposable on their mirror images. libretexts.org The technique measures the differential absorption of left- and right-circularly polarized light by a chiral sample. creative-proteomics.com This differential absorption provides information about the molecule's three-dimensional structure, particularly its stereochemistry. libretexts.orgharvard.edu
For this compound, which contains chiral centers, CD spectroscopy is crucial for determining its absolute configuration. The chirality of this compound arises from the stereochemistry at its hydroxylated ring structures. The way the molecule interacts with circularly polarized light is directly related to the spatial arrangement of these chiral centers.
The CD spectrum of this compound will show positive or negative peaks at specific wavelengths, which are characteristic of its particular enantiomeric form. rsc.org By comparing the experimental CD spectrum with known standards or theoretical calculations, researchers can definitively assign the absolute configuration of the this compound molecule under investigation. This is a critical aspect of its characterization, as the biological activity of chiral molecules can be highly dependent on their stereochemistry.
Sample Preparation and Extraction Methodologies for Research Applications
Cell Disruption Techniques
The first step in isolating intracellular compounds like this compound from their microbial sources is to break open the cells, a process known as cell disruption. mlsu.ac.in The choice of method depends on the type of microorganism and the scale of the extraction. mlsu.ac.inacademicjournals.org
Mechanical Methods:
Bead Milling/Grinding: This common laboratory technique involves agitating the cell suspension with small beads (e.g., glass or ceramic). mlsu.ac.inacademicjournals.org The collisions between the beads and the cells lead to mechanical disruption of the cell wall. For fungal sources of this compound, this can be performed by grinding frozen tissue with a mortar and pestle, often with the aid of liquid nitrogen to make the cells brittle. thermofisher.com
High-Pressure Homogenization: In this method, the cell suspension is forced through a narrow valve at high pressure. mdpi.com The rapid pressure drop and shear forces generated effectively rupture the cells. mdpi.com This technique is scalable and efficient for larger quantities of biomass. mlsu.ac.in
Ultrasonication: High-frequency sound waves are used to create cavitation bubbles in the cell suspension. academicjournals.orgmdpi.com The collapse of these bubbles generates localized shear forces that disrupt the cell walls. mdpi.com
Non-Mechanical Methods:
Enzymatic Lysis: Specific enzymes that degrade the components of the fungal cell wall (e.g., chitinases, glucanases) can be used for gentle cell disruption. mlsu.ac.in
Chemical Lysis: The use of detergents or solvents can permeabilize or dissolve the cell membrane, leading to the release of intracellular contents. mlsu.ac.inmdpi.com
The effectiveness of each method can vary, and often a combination of techniques is employed to ensure complete cell disruption and maximize the yield of this compound.
Extraction Media and Solvent Systems
Once the cells are disrupted, a suitable solvent system is required to extract the this compound from the cellular matrix. The choice of solvent is critical as it must effectively solubilize the carotenoid while minimizing the extraction of unwanted compounds. nih.gov
Commonly used solvents for carotenoid extraction include:
Acetone: A highly effective solvent for extracting a broad range of carotenoids, including this compound. d-nb.infozobodat.atresearchgate.net It is often used as the initial extraction solvent.
Ethanol and Methanol: These polar solvents are also used, sometimes in mixtures with other solvents, to enhance extraction efficiency. d-nb.info
Hexane and Petroleum Ether: These non-polar solvents are typically used for partitioning the carotenoids from the initial extract and for chromatographic purification. d-nb.inforesearchgate.net
Chloroform and Dichloromethane: These chlorinated solvents can also be used, but their use is often limited due to safety and environmental concerns. d-nb.info
Often, a mixture of solvents is employed to optimize the extraction process. For example, a combination of acetone and methanol can be used for the initial extraction, followed by a transfer of the carotenoids into a less polar solvent like petroleum ether or hexane for subsequent purification steps. d-nb.info The selection of the solvent system can also be influenced by the subsequent analytical techniques to be used. nih.gov
Saponification Procedures
Carotenoids in their natural sources can exist as free forms or as esters, where they are attached to fatty acids. Saponification is a chemical process used to hydrolyze these carotenoid esters, releasing the free carotenoid. libretexts.orgresearchgate.netinosr.net This is an important step in the analysis of this compound as it ensures that the total amount of the carotenoid is quantified and simplifies the chromatographic profile.
The saponification process typically involves treating the carotenoid extract with an alkali, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), in an alcoholic solution (e.g., ethanol or methanol). zobodat.atlibretexts.orghielscher.com The reaction is usually carried out at room temperature for several hours or at an elevated temperature for a shorter period. zobodat.atlibretexts.org It is crucial to perform the saponification in an inert atmosphere (e.g., under nitrogen) and in the dark to prevent the degradation of the carotenoids, which are sensitive to oxygen and light. zobodat.at
After saponification, the free carotenoids are typically extracted from the reaction mixture using a non-polar solvent like petroleum ether or hexane. The resulting extract is then washed with water to remove the alkali and other water-soluble impurities before proceeding with further analysis.
Genetic Engineering and Metabolic Pathway Analysis for Plectaniaxanthin
Identification and Characterization of Carotenogenic Genes
The complete biosynthetic pathway and the specific genes responsible for plectaniaxanthin production are not yet fully elucidated. However, studies on this compound-producing organisms, such as the red yeast Dioszegia, combined with extensive knowledge from other carotenoid pathways, allow for the formulation of a putative synthesis route and the identification of likely gene candidates. researchgate.netnih.govencyclopedia.pub
This compound is a dihydroxylated derivative of torulene (B1238558). researchgate.net The biosynthesis is thought to proceed through the general fungal carotenoid pathway to produce key precursors like lycopene (B16060) and γ-carotene. researchgate.net Studies using inhibitors provide significant clues about the later steps of the pathway. For instance, the application of nicotine (B1678760), a known inhibitor of lycopene cyclases, to Dioszegia cultures results in the stoichiometric accumulation of lycopene, indicating that cyclization is a key step that is blocked. researchgate.netnih.gov This strongly suggests the presence of a lycopene cyclase enzyme, similar to CrtY or the bifunctional CarRA found in other fungi, which converts the acyclic lycopene into the monocyclic γ-carotene. mdpi.complos.org
Further experiments with Dioszegia have shown that under reduced aeration, the precursor γ-carotene accumulates while this compound production is suppressed. researchgate.netnih.gov This finding implies that the hydroxylation steps, which add the characteristic hydroxyl groups at the C-1' and C-2' positions, occur late in the pathway, after the cyclization of lycopene to γ-carotene. researchgate.netnih.gov The enzymes responsible for these final modifications are likely hydroxylases, possibly belonging to the cytochrome P450 monooxygenase family, which are known to be involved in the formation of other xanthophylls like astaxanthin (B1665798). mdpi.com
While the specific genes from a this compound-producing organism have not been isolated and characterized, they are expected to be homologous to the well-known crt (carotenoid) genes found in other bacteria and fungi. uab.catwikipedia.orgscispace.com
Table 1: Putative Carotenogenic Genes in this compound Biosynthesis This table outlines the generally accepted carotenogenic genes from the central carotenoid pathway that are presumed to be necessary for the synthesis of this compound's precursors.
| Gene | Enzyme Name | Function in Pathway |
| HMG | HMG-CoA reductase | Catalyzes the rate-limiting step in the mevalonate (B85504) pathway, providing isoprenoid precursors. nih.gov |
| crtE | Geranylgeranyl pyrophosphate (GGPP) synthase | Synthesizes GGPP, the C40 backbone precursor for all carotenoids. uab.catscispace.com |
| crtB | Phytoene (B131915) synthase | Condenses two molecules of GGPP to form phytoene, the first committed step in carotenogenesis. mdpi.comuab.cat |
| crtI | Phytoene desaturase | Introduces double bonds into phytoene to produce lycopene. mdpi.comuab.cat |
| crtY / carRA | Lycopene cyclase | Catalyzes the cyclization of one end of the lycopene molecule to form the β-ionone ring of γ-carotene. mdpi.comuab.cat |
| Unknown | Torulene C-1',2'-hydratase/hydroxylase | Putative enzymes that catalyze the final hydroxylation steps to convert γ-carotene or torulene to this compound. researchgate.net |
Strategies for Enhancing this compound Production through Genetic Modification
Metabolic engineering offers a powerful suite of tools to enhance the production of desired metabolites like this compound in their native producers. These strategies generally focus on increasing the metabolic flux towards the target compound by upregulating the biosynthetic pathway and eliminating metabolic bottlenecks or competing pathways. google.com
Key strategies that could be applied to enhance this compound production include:
Upregulation of Pathway-Specific Genes: Once the specific crt genes for this compound are identified, their expression can be placed under the control of strong, constitutive promoters to drive the metabolic flux towards the final product. This includes the genes for GGPP synthase (crtE), phytoene synthase (crtB), phytoene desaturase (crtI), and lycopene cyclase (crtY). nih.govcsic.es
Blocking Competing Pathways: Metabolic flux can be diverted away from the desired pathway towards the synthesis of other compounds, such as other carotenoids or sterols (e.g., ergosterol (B1671047) in fungi). Identifying and knocking out or downregulating the genes responsible for these competing pathways can redirect precursors towards this compound synthesis.
Mimicking Stress Responses: The production of this compound in Dioszegia is naturally enhanced by oxidative stress. researchgate.netnih.gov Genetic engineering can be used to mimic this response without the need for external stressors. This could involve modifying regulatory genes that control the oxidative stress response, thereby upregulating the this compound pathway.
Precision Breeding Technologies: Advanced gene-editing tools like CRISPR-Cas9 allow for precise and targeted modifications of the host genome. longdom.orgagriculturejournal.org This technology can be used to introduce multiple beneficial modifications simultaneously, such as overexpressing biosynthetic genes while deleting competing pathway genes, to rapidly develop high-yielding strains. nih.govisaaa.org
Table 2: Genetic Strategies for Enhancing this compound Yield
| Strategy | Target | Rationale |
| Precursor Supply Enhancement | Overexpress HMG gene (HMG-CoA Reductase) | Increase the supply of isoprenoid precursors from the mevalonate pathway. nih.gov |
| Pathway Upregulation | Overexpress crtE, crtB, crtI, crtY genes | Increase metabolic flux through the main carotenoid biosynthetic pathway. nih.govcsic.es |
| Pathway Upregulation | Overexpress putative hydroxylase genes | Drive the conversion of precursors (γ-carotene/torulene) to the final this compound product. |
| Elimination of Byproducts | Knockout genes for competing pathways (e.g., ergosterol synthesis) | Redirect metabolic intermediates towards carotenoid synthesis. |
| Regulatory Engineering | Modify transcription factors controlling stress response | Activate the this compound pathway by mimicking natural induction signals like oxidative stress. researchgate.netnih.gov |
Heterologous Expression in Non-Carotenogenic Hosts
Expressing a biosynthetic pathway in a well-characterized, non-carotenogenic industrial microorganism, such as the bacterium Escherichia coli or the yeast Saccharomyces cerevisiae, is a cornerstone of modern biotechnology. uab.cattandfonline.com This approach allows for production in hosts that are fast-growing, genetically tractable, and suitable for large-scale fermentation. nih.govnih.govmdpi.com
The heterologous production of this compound, while not yet reported, would follow a well-established workflow. The first and most critical step is the identification and cloning of all the necessary genes for the complete biosynthetic pathway from a native producer like Dioszegia. This would include the core carotenogenic genes (crtE, crtB, crtI, crtY) and, crucially, the specific hydroxylase(s) that perform the final conversion steps to this compound. uab.cat
Once cloned, these genes are assembled into a single or multiple expression plasmids. The choice of host is critical.
Escherichia coli : E. coli is a popular host for carotenoid production as it can be engineered to produce high levels of the precursor GGPP. tandfonline.com The carotenogenic genes, typically of bacterial origin, are often organized into an operon for coordinated expression. uab.cat
Saccharomyces cerevisiae : As a fellow eukaryote, S. cerevisiae may be a more suitable host for expressing fungal genes, as it can provide the proper protein folding and post-translational modifications required for enzyme activity. nih.govnih.gov It also naturally possesses the mevalonate pathway for precursor supply, which can be readily engineered for higher output. nih.govnih.gov
Regardless of the host, successful heterologous production requires significant optimization. This includes balancing the expression levels of the different pathway genes to avoid the accumulation of toxic intermediates and ensuring an adequate supply of the precursor GGPP. nih.govgoogle.com The host's central metabolism often needs to be re-engineered to channel more carbon towards the heterologous pathway.
Table 3: Common Hosts and Tools for Heterologous Carotenoid Production
| Host Organism | Common Strains | Typical Expression Vectors | Key Advantages |
| Escherichia coli | DH5α, BL21(DE3) | pTrc, pET, pACYC series | Rapid growth, well-established genetic tools, high-density cultivation. plos.orgtandfonline.com |
| Saccharomyces cerevisiae | CEN.PK, BY4741 | pYES, pESC series | GRAS status, robust fermenter, eukaryotic protein expression machinery. nih.govnih.govmdpi.com |
| Yarrowia lipolytica | W29, Po1g | JMP62 series | High capacity for lipid and isoprenoid synthesis, oleaginous yeast. nih.gov |
Plectaniaxanthin As a Chemotaxonomic Marker
Utility in Fungal Taxonomy and Phylogeny
The presence of specific secondary metabolites, such as carotenoids, can provide crucial insights into the taxonomic and phylogenetic relationships between fungal species. Plectaniaxanthin is a prime example of a carotenoid with high taxonomic significance. Its distribution is not widespread across the fungal kingdom but is notably concentrated in certain groups, making it a valuable marker for identification and classification. researchgate.net
The selective synthesis of this compound is considered a key characteristic for the taxonomic isolation of the yeast genus Dioszegia. researchgate.net The nearly exclusive production of this pigment by species within this genus helps to define and differentiate this clade from other related yeasts. researchgate.netufmg.br This specificity suggests a shared evolutionary history and metabolic pathway within the Dioszegia lineage. The presence of this compound can, therefore, be used as a strong indicator when identifying unknown yeast isolates and placing them within the fungal phylogenetic tree. researchgate.netoup.com
Comparative Analysis of Carotenoid Profiles Across Strains and Species
The analysis of carotenoid profiles provides a chemical fingerprint that can be used to compare different fungal strains and species. While some fungi produce a complex mixture of carotenoids, others, like those in the genus Dioszegia, exhibit a much more restricted and specific profile.
Studies have shown that species such as Dioszegia hungarica and a species closely related to D. takashimae synthesize this compound as essentially their sole carotenoid pigment. nih.gov For instance, a strain of Dioszegia sp. closely related to D. takashimae was found to produce this compound at concentrations of 103-175 µg per gram of dry biomass. nih.gov Similarly, the type strain of Dioszegia patagonica synthesizes total carotenoids at an average of 116.80 µg per gram, with this compound suggested as the major component. ufmg.br
In contrast, other related red yeasts produce a different array of carotenoids. For example, species of Rhodotorula and Sporobolomyces are known to produce pigments like torulene (B1238558), torularhodin (B1231415), and β-carotene. The distinct difference in the primary carotenoid produced underscores the utility of these profiles in distinguishing between genera.
The following table, adapted from a study on Sarcoscypha coccinea, illustrates how carotenoid profiles, including this compound and its derivatives, can differ even between strains of the same species, highlighting the fine-scale resolution that carotenoid analysis can provide.
**Table 1: Carotenoid Composition in Different Colored Strains of *Sarcoscypha coccinea***
| Carotenoid | Cream Strain (%) | Orange Strain 1 (%) | Orange Strain 2 (%) | Orange Strain 3 (%) | Orange Strain 4 (%) | Red-Orange Strain (%) |
| β-Carotene | + | 76.0 | 90.0 | 75.0 | 24.0 | + |
| γ-Carotene | 3.5 | - | - | - | - | 8.0 |
| Torulene | 10.0 | 12.0 | 9.0 | 13.0 | - | ? |
| This compound | 3.0 | - | - | - | - | ? |
| This compound (monoester) | 6.0 | - | - | - | - | ? |
| This compound (diester) | 47.0 | - | - | - | - | ? |
| Dehydro-plectaniaxanthin | 20.0 | - | - | - | - | ? |
| Unidentified | 1.0 | 12.0 | 1.0 | 12.0 | - | ? |
| Total Carotenoids (mg/100g) | trace | 60.4 | 79.1 | 75.2 | 70.0 | 160.0 |
| Data adapted from Arpin (1968) as cited in a review by Valadon. ascofrance.com '+' indicates presence in trace amounts, '-' indicates not detected, '?' indicates not identified with certainty. |
Differentiation of Wild-Type and Mutant Strains Based on this compound Presence/Absence
The genetic basis of carotenoid production allows for the differentiation of wild-type and mutant strains. apsnet.org A wild-type strain is the naturally occurring, non-mutated form, which in the case of Dioszegia, would be a pigmented strain producing this compound. researchgate.netapsnet.org Mutants, which can arise spontaneously or be induced in the laboratory, may lack the ability to produce this pigment, resulting in non-pigmented or "albino" colonies.
The differentiation between a wild-type this compound-producing strain and a non-producing mutant can be readily observed by the colony color. More precise differentiation can be achieved through analytical techniques like High-Performance Liquid Chromatography (HPLC). researchgate.net An HPLC analysis of a wild-type Dioszegia extract would show a prominent peak corresponding to this compound, while the extract from a mutant strain deficient in the this compound biosynthesis pathway would lack this peak. nih.govresearchgate.net
For example, in studies of other fungi like Gibberella zeae, HPLC analysis clearly distinguishes wild-type strains from deletion mutants. researchgate.net The wild-type produces neurosporaxanthin (B1200220) and torulene, while specific gene deletion mutants show a complete absence of these carotenoid peaks. researchgate.net A similar approach can be applied to this compound-producing fungi. The absence of the this compound peak in a mutant strain provides clear evidence of a genetic alteration in the carotenoid biosynthetic pathway. mdpi.com It is noteworthy that in some fungi, the lack of carotenoids in mutant strains does not have an obvious effect on their growth or morphology under standard laboratory conditions. mdpi.com
Emerging Research Avenues and Future Perspectives for Plectaniaxanthin
Elucidation of Uncharacterized Biosynthesis Reactions and Enzymes
The biosynthetic pathway of plectaniaxanthin is not yet fully understood, presenting a significant area for future research. It is known to be a dihydroxylated derivative of torulene (B1238558). nih.gov The synthesis of this compound is believed to originate from torulene through the addition of water across the C-1',2' double bond and subsequent hydroxylation at the C-2' position. researchgate.net However, the specific enzymes that catalyze these reactions have not been definitively identified.
One of the key precursors in the biosynthesis of many carotenoids is geranylgeranyl pyrophosphate (GGPP). researchgate.net In fungi, the initial steps of carotenoid synthesis, from GGPP to lycopene (B16060), are well-established. nih.gov However, the subsequent conversion of lycopene to this compound involves a series of reactions that are less characterized. The enzymes responsible for the desaturation and cyclization of lycopene to form torulene, the direct precursor to this compound, are of particular interest. While some studies have inferred the biosynthetic pathway, the specific enzymes catalyzing each step remain to be elucidated. nih.gov
Future research will likely focus on identifying and characterizing the specific hydroxylases and other enzymes involved in the conversion of torulene to this compound. This could involve techniques such as gene knockout studies in this compound-producing organisms to identify genes essential for its synthesis. The discovery of these novel enzymes could have significant biotechnological applications, potentially enabling the production of this compound in more easily cultivable organisms. nih.gov
Investigation of Novel Biological Functions and Molecular Mechanisms
While the primary role of carotenoids in many organisms is to protect against oxidative stress, the specific biological functions and molecular mechanisms of this compound are still being explored. theses.cztheses.cz Studies have shown that the synthesis of this compound in the red yeast Dioszegia sp. increases in response to oxidative stress induced by hydrogen peroxide, duroquinone (B146903), and ethanol (B145695), suggesting a protective role for this carotenoid. researchgate.net This antioxidant capacity is a key area of ongoing investigation.
The potential for this compound to act as a photoprotective agent is another area of interest. researchgate.net Carotenoids are known to protect against damage from light and UV radiation in various fungi. mdpi.com Given that many Dioszegia species are found on leaf surfaces (phylloplane yeasts), where they are exposed to high levels of solar radiation, it is plausible that this compound plays a crucial role in their survival in such environments. researchgate.net
Future research is needed to investigate other potential biological activities of this compound. This could include studies on its anti-inflammatory, anti-cancer, or other health-promoting properties. Understanding the molecular mechanisms by which this compound exerts its effects is also a critical next step. This will involve studying its interactions with cellular components and its impact on various signaling pathways.
Exploration of Undiscovered this compound-Producing Organisms
This compound has been identified as the major carotenoid in several species of the red yeast genus Dioszegia. researchgate.net Some isolates of Dioszegia have been found to produce this compound almost exclusively. nih.gov These yeasts have been isolated from various environments, including leaves, roots, and soil. researchgate.net
While Dioszegia is the primary known source of this compound, it is possible that other, as-yet-undiscovered organisms also produce this unique carotenoid. The exploration of diverse and extreme environments could lead to the discovery of new microbial sources of this compound. nih.gov Aquatic environments, in particular, are a promising source for discovering novel carotenoid-producing microorganisms. nih.gov
Identifying new organisms that produce this compound could have several benefits. It could provide access to strains with higher production yields or more favorable growth characteristics for industrial applications. Furthermore, studying the genetics and biochemistry of these new organisms could provide further insights into the biosynthesis and evolution of this compound.
Advanced Genomic and Proteomic Approaches in this compound Research
The application of advanced genomic and proteomic approaches is set to revolutionize research into this compound. mdpi.comnautilus.bio These "omics" technologies provide a system-wide view of the biological processes occurring within an organism, offering powerful tools for understanding complex traits like carotenoid biosynthesis. researchgate.net
Genomic approaches can be used to identify the genes responsible for this compound production. By sequencing the genomes of this compound-producing organisms and comparing them to non-producing relatives, researchers can pinpoint candidate genes involved in the biosynthetic pathway. nih.gov This information can then be used to engineer microorganisms for enhanced this compound production.
Proteomic approaches , which involve the large-scale study of proteins, can be used to identify the enzymes directly involved in this compound synthesis. nautilus.bio By analyzing the proteome of an organism under conditions that stimulate this compound production, researchers can identify enzymes that are upregulated. nih.gov This can provide direct evidence for the involvement of specific proteins in the biosynthetic pathway.
The integration of genomic and proteomic data, often referred to as proteogenomics , offers a particularly powerful approach. nih.gov By combining information about the genes present in an organism with data on the proteins it produces, researchers can gain a more complete understanding of how this compound is synthesized and regulated. These advanced approaches will be instrumental in overcoming the current knowledge gaps in this compound research and unlocking its full biotechnological potential. zu.edu.pk
Q & A
Q. What methodologies address the instability of this compound in aqueous solutions during in vitro assays?
- Methodological Answer : Stabilization requires lyophilization followed by storage in inert atmospheres (argon) or encapsulation in lipid nanoparticles. Degradation kinetics are monitored via accelerated stability testing (e.g., 40°C/75% RH) with LC-MS quantification of breakdown products .
Guidance for Data Reproducibility and Contradiction Analysis
- Reproducibility : Detailed protocols for microbial culture conditions, extraction solvents, and instrument settings (e.g., NMR acquisition parameters) must be archived in supplementary materials .
- Contradictions : Transparent reporting of raw data (e.g., depositing spectra in public repositories like Zenodo) and adherence to FAIR principles (Findable, Accessible, Interoperable, Reusable) mitigate conflicting interpretations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
